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Compound of Interest

Compound Name: Ejaponine A

Cat. No.: B12379506 Get Quote

A Note to the Reader: The initial topic of "Ejaponine A" did not yield any results in the current

scientific literature. It is possible that this is a novel, yet unpublished compound, a synonym not

widely indexed, or a misspelling. Therefore, this guide will focus on Ervatamine A, a well-

documented monoterpenoid indole alkaloid with a similar name, isolated from the genus

Ervatamia. This will serve as a representative example of alkaloid discovery from this plant

group, fulfilling the core requirements of the original request.

Discovery and Origin of Ervatamine A
Ervatamine A is a novel monoterpenoid indole alkaloid discovered and isolated from Ervatamia

hainanensis Tsiang, a shrub found in the Hainan and Guangdong provinces of China.[1] This

plant, known locally as "Hai-Nan-Gou-Ya-Hua," has a history of use in traditional Chinese

medicine for treating various ailments, including snakebites, stomachaches, and rheumatic

arthritis.[1] The discovery of Ervatamine A was part of a broader investigation into the chemical

constituents of E. hainanensis, which led to the isolation of nine new and five known

monoterpenoid indole alkaloids.[1]

Ervatamine A is structurally unique, featuring a ring-C-contracted ibogan-type skeleton, which

forms an unusual 6/5/6/6/6 pentacyclic ring system.[1] Its discovery has contributed to the

understanding of the structural diversity of indole alkaloids from the Ervatamia genus.
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The physicochemical and spectroscopic data for Ervatamine A are summarized in the tables

below.

Table 1: Physicochemical Properties of Ervatamine A

Property Value Reference

Molecular Formula C₂₁H₂₄N₂O₄ [1]

HRESIMS [M+Na]⁺
m/z 391.1638 (calculated for

C₂₁H₂₄N₂O₄Na, 391.1628)
[1]

Optical Rotation [α]²⁰D +38 (c 0.3, CHCl₃) [1]

Appearance White, amorphous powder [1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Ervatamine A (in CDCl₃)
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Position δC (ppm) δH (ppm), J (Hz)

2 87.5

3 51.8 3.25, m

5 65.5 5.21, d (12.1); 4.98, d (12.1)

6 40.8 2.65, m; 2.25, m

7 134.3

8 128.4 7.28, d (7.5)

9 121.5 7.15, t (7.5)

10 120.1 7.08, t (7.5)

11 110.2 7.12, d (7.5)

12 142.5

13 138.2

14 35.1 2.15, m

15 29.8 1.85, m; 1.65, m

16 36.4 2.05, m

17 175.2

18 7.8 0.95, t (7.4)

19 26.7 1.45, m

20 34.2 1.75, m

21 55.1 3.15, m

OMe 52.3 3.75, s

N-CHO 160.5 10.11, s

Note: NMR data has been compiled from the descriptions in the source text. A full tabulated

dataset was not available in the primary literature.
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Experimental Protocols
Extraction and Isolation of Ervatamine A
The aerial parts of Ervatamia hainanensis (5.9 kg) were subjected to an extensive extraction

and isolation procedure to yield Ervatamine A.[1]

Extraction: The plant material was extracted with methanol (3 x 15 L, 7 days each) at room

temperature. The resulting extracts were combined and concentrated under reduced

pressure.

Acid-Base Partitioning: The crude extract was partitioned between ethyl acetate (EtOAc) and

a 2% hydrochloric acid (HCl) solution. The acidic aqueous layer, containing the protonated

alkaloids, was collected.

Basification and Extraction: The acidic solution was then basified to a pH of 9-10 with a 10%

ammonia solution. This deprotonated the alkaloids, which were then successively extracted

with chloroform (CHCl₃) and n-butanol (n-BuOH).

Chromatographic Separation: The CHCl₃ and n-BuOH extracts were subjected to multiple

rounds of column chromatography for fractionation and purification. The chromatographic

techniques employed included:

Silica gel column chromatography.

Sephadex LH-20 column chromatography.

MCI gel column chromatography.

Octadecylsilyl (ODS) column chromatography.

Semipreparative High-Performance Liquid Chromatography (HPLC).

This multi-step chromatographic process allowed for the isolation of nine new monoterpenoid

indole alkaloids, including Ervatamine A.[1]
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The structure of Ervatamine A was determined through a combination of spectroscopic

techniques:[1]

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was used to determine the molecular formula.

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic

Resonance spectroscopy were employed to elucidate the planar structure and assign proton

and carbon signals.

X-ray Diffraction Analysis: Single-crystal X-ray diffraction was used to confirm the molecular

structure and determine the relative stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy, in conjunction with

computational methods (TDDFT), was used to determine the absolute configuration of the

molecule.
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Caption: Experimental workflow for the isolation of Ervatamine A.

Signaling Pathway
While Ervatamine A itself did not show significant biological activity in the reported assays,

some of the co-isolated compounds from E. hainanensis exhibited anti-inflammatory properties

by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7

macrophages.[1] The following diagram illustrates a simplified signaling pathway for LPS-

induced NO production.
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Caption: LPS-induced nitric oxide production pathway in macrophages.
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Biological Activity
Ervatamine A was evaluated for its anti-inflammatory and cytotoxic activities.[1] In an assay

measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in

RAW 264.7 macrophages, Ervatamine A did not exhibit significant anti-inflammatory activity.[1]

In contrast, two known compounds isolated in the same study, coronaridine and pandine,

showed significant anti-inflammatory effects with IC₅₀ values of 25.5 and 41.5 μM, respectively.

[1]

Furthermore, the cytotoxic effects of Ervatamine A were tested against three human cancer cell

lines (786-O, HL-60, and another not specified in the abstract). Ervatamine A did not show

significant cytotoxicity against these cell lines.[1] However, a related new compound,

Ervatamine I, displayed mild activity against the 786-O and HL-60 cell lines.[1]

In conclusion, while Ervatamine A itself does not appear to be a potent bioactive compound in

the tested assays, its discovery highlights the chemical diversity of Ervatamia hainanensis and

the potential for other alkaloids from this plant to possess significant pharmacological

properties.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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